3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride
Overview
Description
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with chlorine, methoxy, and methyl groups. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-Chloro-6-methoxy-2,4-dimethylbenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: The starting material, 3-Chloro-6-methoxy-2,4-dimethylbenzene, is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, bromine, and acyl chlorides are used under acidic conditions, often with a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Scientific Research Applications
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to introduce sulfonyl groups into aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
3-Chloro-6-methoxy-2,4-dimethylbenzoic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDYPORCIXXDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80528070 | |
Record name | 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80528070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88040-89-5 | |
Record name | Benzenesulfonyl chloride, 3-chloro-6-methoxy-2,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88040-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80528070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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